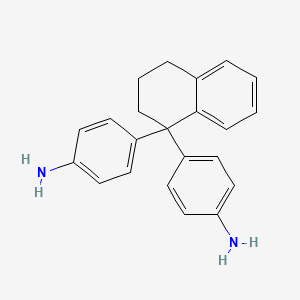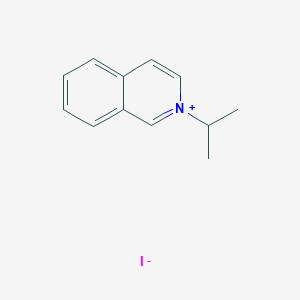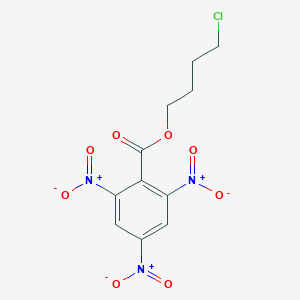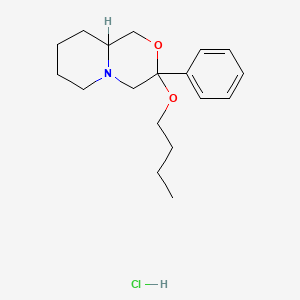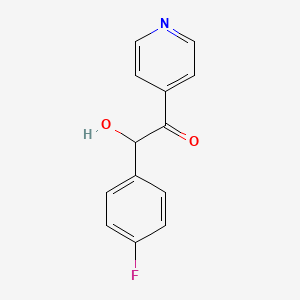
N,N'-(Propane-1,3-diyl)didocosanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Propane-1,3-diyl)didocosanamide: is a synthetic organic compound characterized by its unique structure, which includes a propane-1,3-diyl backbone linked to two docosanamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Propane-1,3-diyl)didocosanamide typically involves the reaction of propane-1,3-diamine with docosanoic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of N,N’-(Propane-1,3-diyl)didocosanamide may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(Propane-1,3-diyl)didocosanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines, altering the compound’s properties.
Substitution: The amide groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
N,N’-(Propane-1,3-diyl)didocosanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studying membrane dynamics and protein-lipid interactions.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Wirkmechanismus
The mechanism by which N,N’-(Propane-1,3-diyl)didocosanamide exerts its effects involves its interaction with molecular targets such as proteins and lipids. The compound can insert itself into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific proteins, altering their function and activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N,N’-(Propane-1,3-diyl)dibenzamide: Similar structure but with benzamide groups instead of docosanamide.
N,N’-(Propane-1,3-diyl)diacrylamide: Contains acrylamide groups, used in polymer chemistry.
N,N’-(Propane-1,3-diyl)dipicolinamide: Utilized in coordination chemistry and catalysis.
Uniqueness: N,N’-(Propane-1,3-diyl)didocosanamide is unique due to its long-chain docosanamide groups, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific interactions with lipid membranes or hydrophobic environments.
Eigenschaften
CAS-Nummer |
116489-89-5 |
|---|---|
Molekularformel |
C47H94N2O2 |
Molekulargewicht |
719.3 g/mol |
IUPAC-Name |
N-[3-(docosanoylamino)propyl]docosanamide |
InChI |
InChI=1S/C47H94N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42-46(50)48-44-41-45-49-47(51)43-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3,(H,48,50)(H,49,51) |
InChI-Schlüssel |
VEWLCBPNOJYPLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




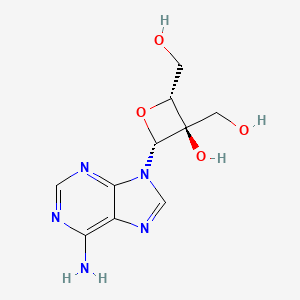
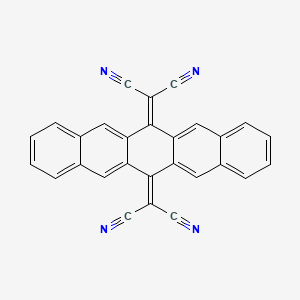
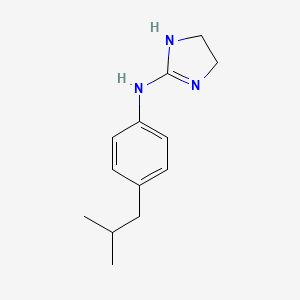
![[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene](/img/structure/B14293938.png)

